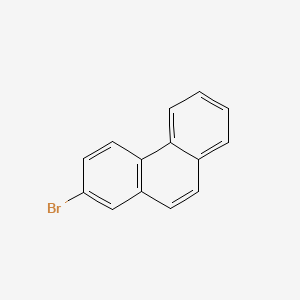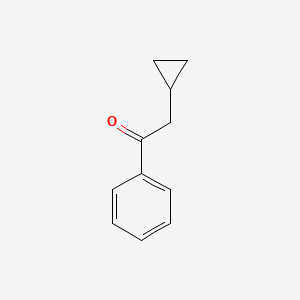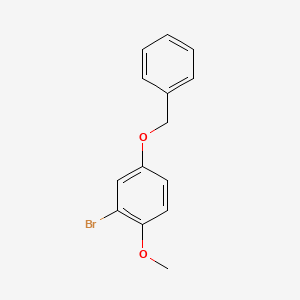
4-(Benzyloxy)-2-bromoanisole
Descripción general
Descripción
4-(Benzyloxy)-2-bromoanisole is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyloxy group and a bromine atom attached to an anisole ring
Mecanismo De Acción
Target of Action
A related compound, n-[4-(benzyloxy)phenyl]glycinamide, has been found to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets.
Biochemical Pathways
Benzylic compounds can influence various biochemical processes, such as oxidation and reduction reactions . These reactions can affect the function of enzymes, proteins, and other biomolecules, leading to downstream effects on cellular processes.
Result of Action
Benzylic compounds are known to undergo various reactions that can lead to changes in their structure and properties . These changes can potentially influence the compound’s interaction with its targets, leading to alterations in cellular processes.
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)-2-bromoanisole can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate reactions involving benzylic compounds . Additionally, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-bromoanisole typically involves the bromination of 4-(benzyloxy)anisole. One common method includes the following steps:
Starting Material: 4-(Benzyloxy)anisole.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-2-bromoanisole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of 4-(benzyloxy)-2-aminoanisole or 4-(benzyloxy)-2-thioanisole.
Oxidation: Formation of 4-(benzyloxy)-2-bromoanisaldehyde or 4-(benzyloxy)-2-bromoanisic acid.
Reduction: Formation of 4-(benzyloxy)anisole.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-2-bromoanisole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)anisole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-(Benzyloxy)-2-hydroxyanisole: Contains a hydroxyl group instead of a bromine atom, leading to different reactivity and applications.
4-(Benzyloxy)-2-chloroanisole: Similar structure but with a chlorine atom, which may exhibit different reactivity due to the difference in electronegativity and size compared to bromine.
Uniqueness
4-(Benzyloxy)-2-bromoanisole is unique due to the presence of both a benzyloxy group and a bromine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
IUPAC Name |
2-bromo-1-methoxy-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKJUKBATSWDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508217 | |
| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79352-65-1 | |
| Record name | 4-(Benzyloxy)-2-bromo-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40508217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
acetic acid](/img/structure/B1281462.png)
acetic acid](/img/structure/B1281463.png)
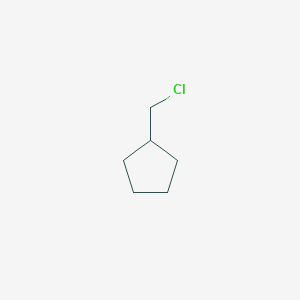
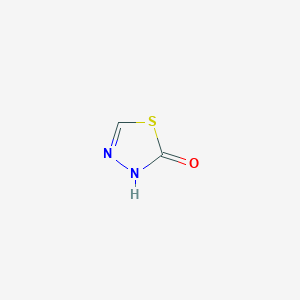
![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)


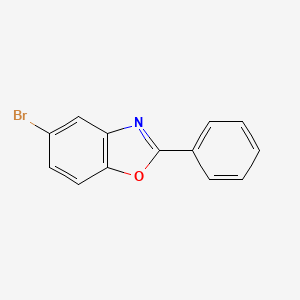
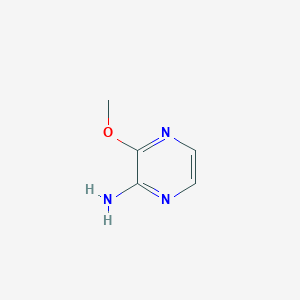
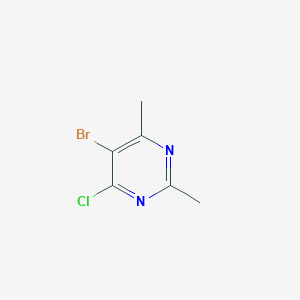
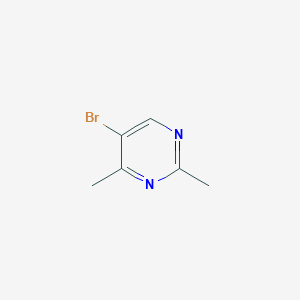
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
